Physiochemical Properties and Synthetic Utility of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid: A Technical Guide
Physiochemical Properties and Synthetic Utility of 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic Acid: A Technical Guide
Executive Summary
In modern drug discovery, the architectural rigidity and electronic properties of intermediate building blocks dictate the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-50-9) is a highly specialized bifunctional synthon. It combines a privileged target-recognition scaffold (1-cyclopentylpyrazole) with a reactive, vector-enforcing appendage (propiolic acid).
This whitepaper provides an in-depth analysis of its physiochemical properties, outlines a self-validating synthetic methodology, and explores its application in the design of Targeted Covalent Inhibitors (TCIs).
Structural Rationale & Physiochemical Profiling
The utility of this molecule stems from the distinct roles of its structural domains. The cyclopentyl ring serves as a lipophilic shield. By displacing high-energy water molecules from hydrophobic pockets (such as the ATP-binding site in kinases), it increases the entropic driving force of binding . The pyrazole core acts as a robust hydrogen-bond acceptor, while the propiolic acid moiety provides a rigid, 180-degree linear vector for downstream functionalization, minimizing the conformational entropy penalty typically seen with flexible alkyl linkers.
Quantitative Physiochemical Data
The following table summarizes the core quantitative metrics of the compound, derived from standard chemoinformatic profiling and empirical extrapolation :
| Property | Value | Causality / Structural Implication |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - |
| Molecular Weight | 204.22 g/mol | Low molecular weight ensures downstream derivatives remain compliant with Lipinski’s Rule of 5. |
| Predicted LogP | ~2.14 | The lipophilic cyclopentyl group balances the polar carboxylic acid, ensuring optimal partitioning for organic synthesis and cellular permeability. |
| TPSA | 55.12 Ų | Driven by the pyrazole N-acceptor and the -COOH group. Well below the 140 Ų threshold, ensuring excellent membrane permeability. |
| pKa (Carboxylic Acid) | ~2.2 - 2.5 | The electron-withdrawing nature of the adjacent alkyne (sp-hybridized carbon) significantly increases the acidity compared to standard aliphatic acids. |
| Rotatable Bonds | 3 | High rigidity. The alkyne triple bond enforces a rigid geometry, reducing the entropic penalty upon target binding. |
| H-Bond Donors/Acceptors | 1 / 3 | Facilitates specific directional interactions within biological binding pockets or during catalytic coupling. |
Synthetic Methodology: A Self-Validating Protocol
Direct cross-coupling of terminal alkynes bearing a free carboxylic acid (propiolic acid) is notoriously problematic due to palladium-catalyzed decarboxylation. As an Application Scientist, I strongly recommend a two-step sequence: a Sonogashira coupling utilizing ethyl propiolate , followed by carefully controlled alkaline hydrolysis .
Synthetic workflow for 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid via Sonogashira coupling.
Step-by-Step Protocol
Phase 1: Sonogashira Coupling
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Objective: Form the C-C bond between the pyrazole core and the alkyne vector.
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Procedure:
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Degassing (Critical Step): Dissolve 3-iodo-1-cyclopentyl-1H-pyrazole (1.0 eq) and ethyl propiolate (1.5 eq) in anhydrous Triethylamine (Et₃N). Subject the mixture to three freeze-pump-thaw cycles.
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Causality: Oxygen acts as an electron acceptor, rapidly oxidizing the active Pd(0) catalyst to an inactive Pd(II) species, which promotes unwanted Glaser homocoupling of the alkyne.
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Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). Heat to 60 °C for 4 hours.
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Self-Validation Check 1 (Visual & LC-MS): The solution must exhibit a transient color shift from yellow to dark brown, confirming the formation of the copper acetylide intermediate. Do not proceed to workup until LC-MS monitoring shows the complete disappearance of the starting material and a dominant peak at m/z 233.1 [M+H]⁺ (the ethyl ester intermediate).
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Phase 2: Alkaline Hydrolysis (Saponification)
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Objective: Unmask the carboxylic acid for downstream applications.
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Procedure:
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Reaction: Dissolve the crude ethyl ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.
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Self-Validation Check 2 (TLC): Monitor via TLC (Hexane/EtOAc 1:1). The ester spot (high Rf) should completely convert to baseline material (the lithium salt of the product).
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Isoelectric Precipitation: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and strictly adjust the pH to 2.5 using 1M HCl.
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Causality: The pKa of the product is ~2.5. Adjusting the pH to this exact isoelectric point neutralizes the molecule, forcing it to crash out of the aqueous solution as a pure crystalline solid, leaving polar impurities dissolved.
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Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.
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Application in Drug Design: Covalent Warhead Engineering
Beyond its use as a rigid spacer, 3-(1-Cyclopentyl-1H-pyrazol-3-yl)propiolic acid is a premier precursor for Targeted Covalent Inhibitors (TCIs) .
By subjecting the carboxylic acid to standard amide coupling conditions (e.g., HATU, DIPEA) with a target amine, it is converted into a propiolamide . Unlike highly reactive acrylamides that can indiscriminately bind to off-target proteins or deplete cellular glutathione, propiolamides are electronically tuned Michael acceptors. The alkyne conjugation creates a "harder" electrophile that requires precise spatial alignment within the enzyme pocket to react, granting exquisite selectivity for non-catalytic cysteine residues in target kinases .
Mechanistic pathway of propiolic acid as a covalent kinase inhibitor warhead.
Analytical Characterization Standards
To ensure the integrity of the synthesized building block before deploying it in complex library synthesis, the following analytical benchmarks must be met:
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LC-MS: A single peak with m/z 205.1 [M+H]⁺ in positive ion mode, and m/z 203.1 [M-H]⁻ in negative ion mode.
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¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic cyclopentyl multiplet signature (δ 1.60–2.10, 8H) and the methine proton (δ 4.70, 1H, quintet). The pyrazole protons should appear as two distinct doublets (δ ~6.5 and ~7.8), confirming that the coupling occurred specifically at the 3-position.
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¹³C NMR: The alkyne carbons provide a definitive diagnostic signature, typically appearing as two distinct quaternary signals between δ 75.0 and 85.0 ppm.
References
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Ansari, A., Ali, A., & Asif, M. (2017). Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives. Journal of Chemistry, 2017. URL:[Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL: [Link]
